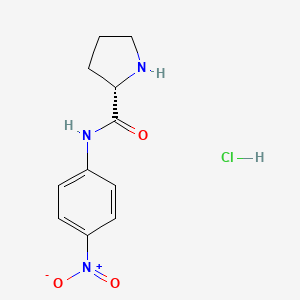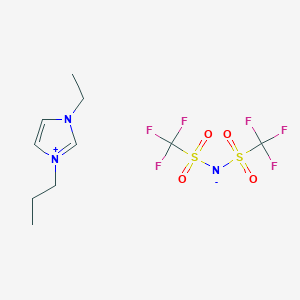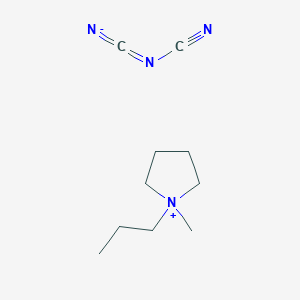
1-Propylpyridinium hexafluorophosphate; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyridinium hexafluorophosphate is a laboratory chemical with a CAS number of 1242154-97-7 . It is also known by the synonyms ProPy PF6 and N-Propylpyridinium hexafluorophosphate . It has applications in ultrasound technology .
Molecular Structure Analysis
The molecular formula of 1-Propylpyridinium hexafluorophosphate is C8H12F6NP . For more detailed structural information, you may refer to resources like PubChem or ChemSpider .Physical And Chemical Properties Analysis
The Safety Data Sheet provided by Iolitec indicates that 1-Propylpyridinium hexafluorophosphate is a substance not yet fully tested . For extinguishing fires, water spray, fog or mist, and carbon dioxides (CO2) can be used .Scientific Research Applications
1-Propylpyridinium hexafluorophosphate; 99% is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, it is used as a catalyst in the synthesis of various organic compounds. In biochemistry, it is used to study the structure and function of biological molecules, and in physiology, it is used to study the biochemical and physiological effects of various drugs and compounds.
Mechanism of Action
Target of Action
It’s known that this compound is used in laboratory settings and for the manufacture of substances .
Mode of Action
It’s important to note that the compound is classified as a weakly-coordination anion and is hydrophobic .
Action Environment
The action, efficacy, and stability of 1-Propylpyridinium hexafluorophosphate can be influenced by various environmental factors. For instance, the compound exhibits high decomposition temperature, low melting point, and is insoluble in water . Its conductivity is mainly influenced by ion mobility .
Advantages and Limitations for Lab Experiments
1-Propylpyridinium hexafluorophosphate; 99% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a highly effective catalyst, which allows for the synthesis of a variety of organic compounds in a relatively short period of time. However, there are some limitations to using 1-Propylpyridinium hexafluorophosphate; 99% in laboratory experiments. It is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving temperatures above 100°C. Additionally, it is not suitable for use in reactions involving highly reactive compounds.
Future Directions
1-Propylpyridinium hexafluorophosphate; 99% has a wide range of potential applications in the scientific field. Further research is needed to explore its potential for use in the synthesis of new and novel compounds, as well as its potential for use in biochemistry and physiology research. Additionally, further research is needed to explore its potential for use in drug development and drug delivery, as well as its potential for use in the development of new and improved treatments for various diseases. Finally, further research is needed to explore its potential for use in the development of new and improved diagnostic methods and tools.
Synthesis Methods
1-Propylpyridinium hexafluorophosphate; 99% is synthesized by reacting anhydrous pyridine with 1-bromopropane in the presence of a base. The reaction is conducted in a solvent such as toluene or xylene, and the resulting product is a mixture of 1-Propylpyridinium hexafluorophosphate; 99% and 1-propylpyridinium bromide. The 1-Propylpyridinium hexafluorophosphate; 99% is then separated from the mixture by the addition of aqueous hydrofluoric acid, which reacts with the 1-propylpyridinium bromide to form 1-propylpyridinium hexafluorophosphate.
Safety and Hazards
According to the Safety Data Sheet, risks cannot be excluded if the product is handled inappropriately . It is advised not to get it in eyes, on skin, or on clothing. Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance . In case of contact with eyes, rinse continuously with water for several minutes .
properties
IUPAC Name |
1-propylpyridin-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.F6P/c1-2-6-9-7-4-3-5-8-9;1-7(2,3,4,5)6/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGDHLENSLZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)